molecular formula C21H20FN3O3 B4476665 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide

Cat. No.: B4476665
M. Wt: 381.4 g/mol
InChI Key: IDVYNXNCWDEWLZ-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide is a fluorinated indole-acetamide derivative characterized by a 6-fluoro substitution on the indole ring and a morpholinocarbonyl group attached to the phenylacetamide moiety. The fluorine atom at the 6-position of the indole ring may enhance metabolic stability and lipophilicity, while the morpholinocarbonyl group could improve solubility and hydrogen-bonding capacity, influencing target binding .

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-16-6-5-15-7-8-25(19(15)13-16)14-20(26)23-18-4-2-1-3-17(18)21(27)24-9-11-28-12-10-24/h1-8,13H,9-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVYNXNCWDEWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CN3C=CC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole ring, followed by the introduction of the fluorine atom. The morpholinocarbonyl phenyl group is then attached through a series of coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole moiety can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the morpholinocarbonyl group may enhance its solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

6-Fluoro vs. 6-Chloro Substitution
  • Target Compound : 6-Fluoro substitution (C18H17FN2O3, molecular weight ~344.34*).
  • Analog: 2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (, C18H17ClN2O3, MW 344.79). The chloro analog exhibits a chlorine atom at the 6-position, which is larger and less electronegative than fluorine. Fluorine’s smaller size and higher electronegativity could enhance binding affinity in hydrophobic pockets .
Indole Substitution Position
  • N-(2-(6-Fluoro-1H-indol-1-yl)ethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide ():
    • This compound features a pyridazinyl-acetamide group and an ethyl linker. The 6-fluoroindole moiety is retained, but the additional pyridazinyl system introduces distinct electronic and steric properties, likely influencing solubility and target selectivity .

Modifications to the Acetamide Linkage and Phenyl Group

Morpholinocarbonyl vs. Trifluoroacetyl Groups
  • Target Compound: The morpholinocarbonyl group on the phenyl ring may enhance water solubility through hydrogen bonding.
  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides (): Trifluoroacetyl groups are strongly electron-withdrawing, which could reduce basicity and alter pharmacokinetics.
Thiazolidinone and Heterocyclic Additions
  • 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide (): Incorporation of a thiazolidinone ring introduces sulfur-based polarity and conformational rigidity, contrasting with the morpholinocarbonyl group’s flexibility. Such modifications may impact bioavailability and enzymatic resistance .

Structural Analogues with Varying Aromatic Systems

  • N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide ():
    • Substitution at the indole 3-position (vs. 1-position in the target compound) and inclusion of a pyridine ring highlight how positional isomerism and aromatic diversity affect receptor engagement. The tert-butyl group may enhance lipophilicity but reduce solubility .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Indole Substituent Acetamide Modification Molecular Weight Key Features Source
2-(6-Fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide 6-Fluoro Morpholinocarbonyl phenyl ~344.34* Enhanced solubility, potential H-bonding Inference
2-(6-Chloro-1H-indol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide 6-Chloro 2,5-Dimethoxyphenyl 344.79 Increased steric bulk, lower metabolic stability
N-(2-(6-Fluoro-1H-indol-1-yl)ethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-pyridazinyl]acetamide 6-Fluoro Pyridazinyl-fluorophenyl Not reported Heterocyclic diversity, potential kinase inhibition
N-(3-Trifluoroacetyl-indol-7-yl) Acetamide (4f) 7-Trifluoroacetyl 4-Fluorostyryl Not reported Electron-withdrawing group, pLDH assay activity

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small size may improve target binding and metabolic stability compared to chlorine, as seen in halogenated indole derivatives .
  • Morpholinocarbonyl Advantage: This group likely balances solubility and binding affinity better than bulkier substituents (e.g., trifluoroacetyl) or rigid heterocycles (e.g., thiazolidinone) .
  • Positional Isomerism : Substitution at the indole 1-position (target compound) vs. 3-position () could lead to divergent biological activities due to spatial orientation differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholinocarbonyl)phenyl]acetamide

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